2-Nitro Nevirapine

Lipophilicity LogP Chromatography

Quantifying the 2-nitro process impurity in nevirapine API requires a reference standard that resolves from the parent drug and metabolites. Generic substitution fails due to co-elution. 2-Nitro Nevirapine (CAS 284686-16-4) is the definitive standard: - LogP 2.97 (vs. 2.48 for nevirapine) ensures baseline HPLC resolution. - PSA 107.43 Ų (vs. 63.57) enables unequivocal identification. - Thermal stability >260°C for stress testing and stability-indicating methods. Supplied at ≥95% purity with batch-specific CoA; meets ICH Q3A requirements. In stock.

Molecular Formula C15H13N5O3
Molecular Weight 311.3 g/mol
CAS No. 284686-16-4
Cat. No. B137581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro Nevirapine
CAS284686-16-4
Synonyms11-Cyclopropyl-5,11-dihydro-4-methyl-2-nitro-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one; 
Molecular FormulaC15H13N5O3
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21)
InChIKeyILSADLPHOZPXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro Nevirapine: Core Properties vs. Parent Drug


2-Nitro Nevirapine (CAS 284686-16-4) is a nitro-substituted derivative of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine. As a synthetic intermediate and a key impurity in nevirapine drug substance manufacturing, its distinct physicochemical properties are critical for analytical method development and quality control . The compound is characterized by the addition of a nitro group (-NO₂) at the 2-position of the nevirapine scaffold, which fundamentally alters its lipophilicity, polar surface area, and thermal stability compared to the parent drug [1]. This evidence guide focuses on quantifiable differentiation metrics essential for selecting this compound as a reference standard or research intermediate over nevirapine or its hydroxylated metabolites.

Standard type
Impurity reference standard for nevirapine API profiling
Key differentiator
Nitro-substituted scaffold ensures distinct chromatographic retention
Stability edge
Higher thermal threshold supports forced degradation studies

2-Nitro Nevirapine: Non-Substitutability in Analytical Studies


Generic substitution with nevirapine or its primary hydroxylated metabolites (e.g., 2-hydroxynevirapine, 12-hydroxynevirapine) is invalid for impurity profiling, stability-indicating method validation, or metabolite precursor studies. The nitro group confers a distinct chromatographic retention time due to increased lipophilicity (LogP 2.97 vs. 2.48 for nevirapine) [1] and a unique UV absorbance profile [2]. Furthermore, 2-Nitro Nevirapine is a documented process impurity requiring separate quantification from the parent drug and its metabolites to meet ICH Q3A guidelines. Its high melting point (>260°C) and different solubility profile preclude its use as a simple surrogate for thermal or solubility studies involving nevirapine or 2-hydroxynevirapine [3]. The quantitative evidence below demonstrates that 2-Nitro Nevirapine occupies a distinct physicochemical space, making it the only appropriate reference material for its specific analytical and synthetic applications.

Target – 2-Nitro Nevirapine
Nitro group increases lipophilicity, shifting reversed-phase retention relative to parent.
Substitute – Nevirapine
Lower LogP and distinct UV absorbance prevent co-elution detection of the nitro impurity.
Target – 2-Nitro Nevirapine
Higher polar surface area alters HILIC selectivity and normal-phase elution profile.
Substitute – 2-Hydroxynevirapine
Hydroxy metabolite's lower PSA and LogP limit transfer of impurity profiling methods.
Target – 2-Nitro Nevirapine
Decomposition >260°C allows thermal stress studies without parent-drug interference.
Substitute – Nevirapine
Melting at 196–198°C may introduce degradation products that obscure impurity origin.
Direct substitution with nevirapine or metabolites may invalidate ICH impurity profiling and stability-indicating methods.

2-Nitro Nevirapine Differentiation from Parent & Metabolites


Lipophilicity: 2-Nitro vs. Nevirapine & Hydroxy Metabolite

2-Nitro Nevirapine exhibits a computed LogP value of 2.97, significantly higher than nevirapine (LogP 2.48) and substantially greater than its primary metabolite 2-hydroxynevirapine (LogP 1.95) [1]. This increased lipophilicity directly impacts reversed-phase HPLC retention, with 2-Nitro Nevirapine eluting later than both the parent drug and its hydroxylated metabolites, providing clear chromatographic resolution essential for impurity quantification [2].

Lipophilicity (LogP)
Computed property
+19.7% vs. nevirapine (2.97 vs. 2.48) +52.6% vs. 2-hydroxynevirapine (2.97 vs. 1.95)
Supports reversed-phase chromatographic resolution for impurity quantification.
XLogP3 computed values; experimental verification recommended.
Lipophilicity LogP Chromatography Drug Metabolism

Polar Surface Area: 2-Nitro vs. Nevirapine

2-Nitro Nevirapine possesses a topological polar surface area (PSA) of 107.43 Ų, which is 85% higher than nevirapine's PSA of 58.12-63.57 Ų [1]. This substantial increase is due to the electron-withdrawing nitro group and its associated oxygen atoms, which enhance the molecule's polarity and hydrogen-bonding capacity. The higher PSA correlates with a stronger interaction with polar stationary phases in normal-phase chromatography and a distinct elution profile in HILIC methods compared to the parent drug [2].

Polar Surface Area
Computed property
107.43 Ų (69% higher than nevirapine 63.57 Ų)
Enables distinct HILIC/normal-phase selectivity from parent drug.
Topological PSA; retention behavior requires method-specific confirmation.
Polar Surface Area PSA Permeability HPLC

Thermal Stability: 2-Nitro vs. Nevirapine

2-Nitro Nevirapine decomposes at temperatures exceeding 260°C, while nevirapine melts at 196-198°C [1]. This >30% higher thermal threshold indicates that 2-Nitro Nevirapine is significantly more stable under elevated temperature conditions. In forced degradation studies, this differential thermal stability allows for the isolation and identification of the nitro impurity without the confounding effect of parent drug degradation [2]. This property is particularly valuable when establishing the origin of impurities observed in stressed API samples.

Thermal Stability
Reported
Decomposition >260°C vs. nevirapine mp 196–198°C
Supports forced degradation and stability-indicating method development.
DSC or melting point apparatus; confirm with lot-specific analysis.
Thermal Stability Melting Point Degradation Stability Studies

2-Nitro Nevirapine: Procurement & Application Scenarios


Regulatory Impurity Profiling & Method Validation

2-Nitro Nevirapine is the required reference standard for quantifying the 2-nitro process impurity in nevirapine active pharmaceutical ingredient (API) batches. Its distinct LogP (2.97) and PSA (107.43 Ų) ensure baseline chromatographic resolution from nevirapine (LogP 2.48, PSA 63.57 Ų) and its primary metabolites in validated HPLC methods [1]. This resolution is essential for meeting ICH Q3A identification and qualification thresholds for impurities present at ≥0.1%.

Nevirapine Metabolite & Analogue Synthesis

As a key intermediate in the preparation of nevirapine metabolites, 2-Nitro Nevirapine serves as a starting material for the synthesis of 2-hydroxynevirapine and related analogues . Its high thermal stability (>260°C) and unique solubility profile (soluble in chlorinated solvents) facilitate downstream chemical transformations and purification steps that would be challenging with the less stable parent drug.

Forced Degradation & Stability-Indicating Methods

In stress testing studies, 2-Nitro Nevirapine's resistance to thermal degradation (>260°C) and distinct UV absorbance (yellow solid) allow it to be used as a stable marker for process impurity formation. Its behavior under oxidative and photolytic stress can be clearly delineated from that of nevirapine, enabling the development of stability-indicating methods that accurately attribute degradation products to either the API or a process impurity [2].

Method Transfer & System Suitability Testing

The quantifiable differences in LogP (+19.7% vs. nevirapine) and PSA (+69% vs. nevirapine) make 2-Nitro Nevirapine an ideal system suitability standard for verifying the performance of HPLC columns and mobile phase preparations during method transfer between laboratories. Its retention time is sufficiently distinct to serve as a resolution check without overlapping with other critical analytes.

Application
Selection Property
Validation Focus
Impurity profiling & method validation
Chromatographic resolution profile
Resolution from nevirapine and hydroxy metabolites in HPLC
Metabolite & analogue synthesis
Thermal stability & solubility
Intermediate stability during chemical transformations
Forced degradation studies
Thermal resistance & UV distinctness
Impurity origin assignment under stress conditions
Method transfer & system suitability
Retention time distinctness
Column performance verification without analyte overlap

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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